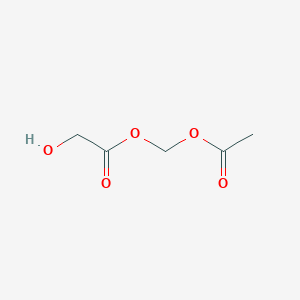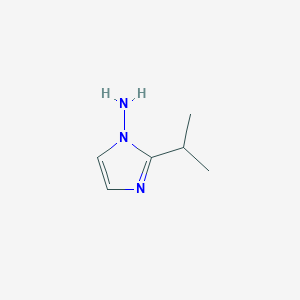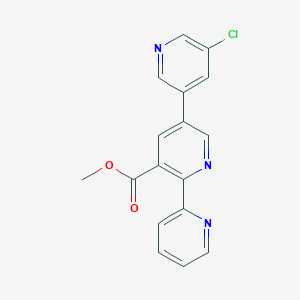
Methyl 5-(5-chloropyridin-3-yl)-2-pyridin-2-ylpyridine-3-carboxylate
描述
Methyl 5’‘-chloro-2,2’5’,3’‘-terpyridine-3’-carboxylate: is an organic compound that belongs to the terpyridine family This compound is characterized by its unique structure, which includes a terpyridine core substituted with a chloro group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’:5’,3’'-terpyridine, which is then chlorinated to introduce the chloro substituent.
Chlorination: The chlorination reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Esterification: The final step involves the esterification of the chlorinated terpyridine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
Chemistry: Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its unique structure allows it to interact with biological molecules, making it useful for imaging and diagnostic applications.
Medicine: The compound is explored for its potential therapeutic properties. Researchers are studying its interactions with biological targets to develop new drugs for various diseases.
Industry: In the industrial sector, Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用机制
The mechanism of action of Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s ability to interact with biological molecules allows it to modulate biological pathways, making it a potential candidate for drug development.
相似化合物的比较
- Methyl 5-chloro-2-methoxypyridine-3-carboxylate
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
- Methyl 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylate
Comparison:
- Methyl 5-chloro-2-methoxypyridine-3-carboxylate: Similar in structure but contains a methoxy group instead of a terpyridine core. It is used in different applications, such as the synthesis of pharmaceutical intermediates.
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate: Contains a thiophene ring and a chlorosulfonyl group, making it more reactive in certain chemical reactions. It is used in the synthesis of agrochemicals.
- Methyl 5-chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylate: Features a thiophene ring and a sulfamoyl group, which imparts different chemical properties. It is used as an intermediate in the production of pharmaceuticals.
Uniqueness: Methyl 5’‘-chloro-2,2’:5’,3’‘-terpyridine-3’-carboxylate stands out due to its terpyridine core, which provides unique coordination chemistry properties. This makes it particularly valuable in the development of metal complexes for catalysis and material science applications.
属性
分子式 |
C17H12ClN3O2 |
|---|---|
分子量 |
325.7 g/mol |
IUPAC 名称 |
methyl 5-(5-chloropyridin-3-yl)-2-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-17(22)14-7-12(11-6-13(18)10-19-8-11)9-21-16(14)15-4-2-3-5-20-15/h2-10H,1H3 |
InChI 键 |
RSHARAOGRCZEHC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC(=CN=C2)Cl)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

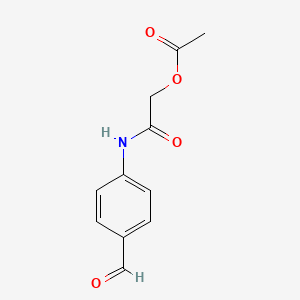
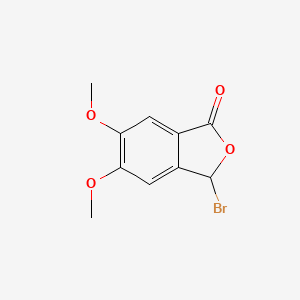
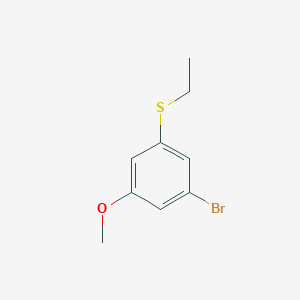
![1-[5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B8498621.png)
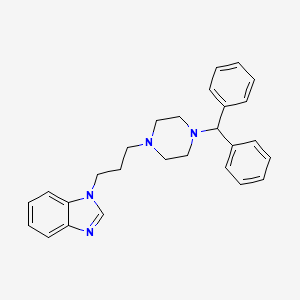
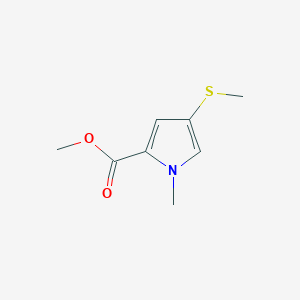
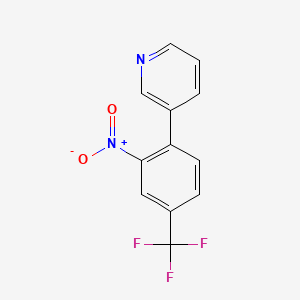
![1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8498647.png)

![Benzamide,4-[4-(4-pyridinyl)-1-piperazinyl]-](/img/structure/B8498659.png)
![6-Chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B8498669.png)
![8-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8498673.png)
